N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide is an aromatic amide.
Scientific Research Applications
Improved Synthesis for Treatment of Benign Prostatic Hyperplasia : A study by Kuo et al. (2001) described an improved synthesis method for a compound related to your query, highlighting its application in treating benign prostatic hyperplasia. This synthesis method focused on using less hazardous reagents and achieving higher enantiomeric purity (Kuo, G., Prouty, C., Murray, W., & Shah, R., 2001).
Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogs related to the compound , assessing their potential as antipsychotic agents. These analogs showed promising in vitro and in vivo activities, indicating their relevance in the development of new antipsychotic medications (Norman, M. H., Navas, F., Thompson, J., & Rigdon, G., 1996).
Antimicrobial Applications : Patel and Shaikh (2011) explored the synthesis of new heterocyclic carboxamides, including those structurally similar to your compound. These were evaluated for their antimicrobial activities, demonstrating their potential in combating various bacterial strains (Patel, N., & Shaikh, A. R., 2011).
Antibacterial and Antifungal Properties : Desai, Dodiya, and Shihora (2011) synthesized compounds related to your query and screened them for in vitro antibacterial and antifungal activities. The findings underscored their potential in the development of new antimicrobial agents (Desai, N., Dodiya, A., & Shihora, P. N., 2011).
Serotonergic Activity : A study by Moloney et al. (2004) described the synthesis and serotonergic activity of various substituted phenylpiperazine derivatives, including compounds structurally similar to your query. This research contributes to the understanding of vascular 5-HT(1B) receptor activity, relevant in cardiovascular and neurological disorders (Moloney, G. P., Garavelas, A., Martin, G., Maxwell, M., & Glen, R., 2004).
Properties
Molecular Formula |
C25H22ClN3O4 |
---|---|
Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H22ClN3O4/c26-19-8-5-17(6-9-19)25(31)29-13-11-28(12-14-29)21-4-2-1-3-20(21)27-24(30)18-7-10-22-23(15-18)33-16-32-22/h1-10,15H,11-14,16H2,(H,27,30) |
InChI Key |
ZKGGYNUKEJKAFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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